![molecular formula C20H28N2O3S B2467229 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide CAS No. 736948-96-2](/img/structure/B2467229.png)
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide
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Overview
Description
“3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide” is a complex organic compound. It contains an amine group (-NH2), a diethylamine group (-N(C2H5)2), a phenoxy group (a benzene ring attached to oxygen), and a sulfonamide group (SO2NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring systems would likely contribute to the compound’s stability and potentially its aromaticity. The amine and sulfonamide groups could form hydrogen bonds, influencing the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups and the ability to form hydrogen bonds might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on its specific molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
- A Schiff base incorporating a similar sulfonamide structure was synthesized and characterized using various spectroscopic techniques, with its structure confirmed by single crystal X-ray diffraction analysis (Subashini et al., 2009).
Development of Organosulfur Metallic Compounds
- New sulfonamide-based Schiff base ligands were synthesized and coordinated with transition metals. These compounds demonstrated significant bioactivity, which was enhanced upon chelation due to the charge transfer from metal to ligand (Hassan et al., 2021).
Photodynamic Therapy Applications
- A study explored the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds showed promising potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).
Modification of Polymeric Materials
- Research on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including sulfonamide derivatives, indicated potential for medical applications due to enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Electrophysiological Activity Study
- A study investigated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential utility in developing selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Exploration of Antimicrobial Agents
- Sulfonamide-derived compounds and their transition metal complexes were synthesized and characterized. These compounds exhibited moderate to significant antibacterial and antifungal activity, indicating their potential in antimicrobial applications (Chohan & Shad, 2011).
Safety and Hazards
properties
IUPAC Name |
3-amino-N,N-diethyl-4-(5-methyl-2-propan-2-ylphenoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-6-22(7-2)26(23,24)16-9-11-19(18(21)13-16)25-20-12-15(5)8-10-17(20)14(3)4/h8-14H,6-7,21H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOCLVEXKIWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide |
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